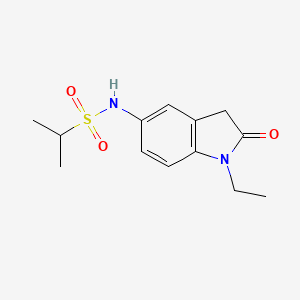

N-(1-ethyl-2-oxoindolin-5-yl)propane-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxoindolin-5-yl)propane-2-sulfonamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a key role in regulating intracellular pH and cell volume.

Scientific Research Applications

Biotransformation in Drug Metabolism

LY451395, a related compound, is a potent potentiator of AMPA receptors and is highly metabolized in preclinical species. It was studied for its biocatalytic production of mammalian metabolites using Actinoplanes missouriensis, demonstrating the application of microbial-based systems in drug metabolism research (Zmijewski et al., 2006).

Catalysis in Organic Synthesis

2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound with a similar sulfonamide structure, was introduced as a novel and green catalyst for formylation of alcohols and amines, highlighting the utility of sulfonamide derivatives in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Antimicrobial Applications

N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, similar in structure to the subject compound, were synthesized and evaluated for their antimicrobial and antifungal activities, indicating the potential of sulfonamide derivatives in developing new antimicrobial agents (Fadda et al., 2016).

Photocatalysis in Organic Reactions

A study involving N-(2-iodoaryl)acrylamide, which shares a similar structural motif with the subject compound, used a photo-induced catalyst-free reaction to synthesize (2-oxoindolin-3-yl)methanesulfonohydrazides, demonstrating the role of sulfonamide derivatives in photocatalytic organic reactions (Zhou et al., 2016).

Corrosion Inhibition

Propane bis-oxoindoline derivatives, structurally similar to the subject compound, were investigated as inhibitors for corrosion of mild steel in sulfuric acid solutions. This highlights their potential application in materials science and corrosion prevention (Fawzy et al., 2021).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-4-15-12-6-5-11(7-10(12)8-13(15)16)14-19(17,18)9(2)3/h5-7,9,14H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKSFSMFKIYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)propane-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2701037.png)

![[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]methylzinc iodide solution](/img/structure/B2701040.png)

![N-isobutyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701043.png)

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)